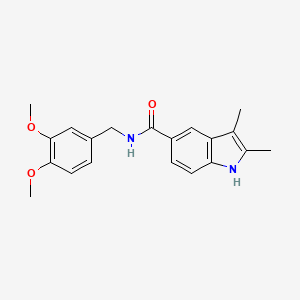

N-(3,4-dimethoxybenzyl)-2,3-dimethyl-1H-indole-5-carboxamide

Description

N-(3,4-Dimethoxybenzyl)-2,3-dimethyl-1H-indole-5-carboxamide is a heterocyclic compound featuring an indole core substituted with methyl groups at positions 2 and 3. The carboxamide group at position 5 is linked to a 3,4-dimethoxybenzyl moiety. This structure combines aromaticity from the indole and methoxy-substituted benzyl group, which may enhance lipophilicity and influence molecular interactions.

Properties

Molecular Formula |

C20H22N2O3 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-2,3-dimethyl-1H-indole-5-carboxamide |

InChI |

InChI=1S/C20H22N2O3/c1-12-13(2)22-17-7-6-15(10-16(12)17)20(23)21-11-14-5-8-18(24-3)19(9-14)25-4/h5-10,22H,11H2,1-4H3,(H,21,23) |

InChI Key |

CFUUUKDAAAKHLG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)C(=O)NCC3=CC(=C(C=C3)OC)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-2,3-dimethyl-1H-indole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

Introduction of the Benzyl Group: The 3,4-dimethoxybenzyl group can be introduced via a Friedel-Crafts alkylation reaction, using 3,4-dimethoxybenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate amine under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-2,3-dimethyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-2,3-dimethyl-1H-indole-5-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-2,3-dimethyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole Derivatives (e.g., )

The benzimidazole analog, 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide , differs in its core structure, replacing indole with a benzimidazole ring. Key distinctions include:

- Core Structure : Benzimidazoles possess two nitrogen atoms, enhancing hydrogen-bonding capacity compared to indole’s single nitrogen. This may improve binding to polar targets like kinases .

- Substituents : The propyl group at position 1 and 4-methoxyphenyl on the carboxamide nitrogen contrast with the target compound’s 2,3-dimethyl indole and 3,4-dimethoxybenzyl group.

- Synthesis : A one-pot reductive cyclization using sodium dithionite in DMSO achieves 37–72% yields for similar compounds .

Fluorinated Indole Carboxamides (e.g., )

Compounds like N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide feature a fluorine atom at position 5 of the indole, altering electronic properties.

- Electronic Effects : Fluorine’s electron-withdrawing nature may increase metabolic stability and influence NMR shifts (e.g., downfield aromatic proton signals) .

- Yields: Lower yields (10–37.5%) suggest synthetic challenges compared to non-fluorinated analogs .

Indazole-Based Analogs (e.g., )

N-(3,4-Dimethoxyphenyl)-1-methyl-3-(1-methyl-1H-indol-2-yl)-1H-indazole-5-carboxamide replaces indole with an indazole core.

- Core Structure : Indazole’s dual nitrogen atoms may enhance binding to metal ions or acidic residues in enzymes.

Norbornene Dicarboximide Derivatives (e.g., )

N-(3,4-Dimethoxybenzyl)-5-(α-hydroxy-α-2-pyridylbenzyl)-7-(α-2-pyridylbenzylidene)-5-norbornene-2,3-dicarboximide features a norbornene scaffold.

- Core Structure: The rigid bicyclic norbornene core contrasts with planar indole, offering distinct conformational constraints.

- Stereoisomerism : The compound exists as four stereoisomers, highlighting challenges in purification compared to the achiral target compound .

Data Tables

Table 2: Physical and Spectroscopic Properties

Research Findings and Implications

- Substituent Effects : The 3,4-dimethoxybenzyl group is recurrent in bioactive molecules, suggesting its role in target engagement through hydrophobic or π-π interactions .

- Synthetic Efficiency : Reductive cyclization and condensation methods offer moderate yields, but fluorinated analogs face scalability challenges .

Biological Activity

N-(3,4-dimethoxybenzyl)-2,3-dimethyl-1H-indole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, mechanisms of action, and various biological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C19H22N2O4

- Molecular Weight : 342.39 g/mol

- IUPAC Name : N-(3,4-dimethoxybenzyl)-2,3-dimethyl-1H-indole-5-carboxamide

- InChI Key : XXXXXX (specific key not provided in sources)

Synthesis

The synthesis of N-(3,4-dimethoxybenzyl)-2,3-dimethyl-1H-indole-5-carboxamide typically involves:

-

Formation of the Indole Framework :

- Indoles can be synthesized through cyclization reactions involving appropriate precursors such as tryptophan derivatives.

-

Substitution Reactions :

- The introduction of the 3,4-dimethoxybenzyl group is achieved via nucleophilic substitution methods.

-

Carboxamide Formation :

- The carboxamide functional group is introduced through acylation reactions using acyl chlorides or anhydrides.

N-(3,4-dimethoxybenzyl)-2,3-dimethyl-1H-indole-5-carboxamide exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in critical biological pathways. Its methoxy groups enhance binding affinity to target sites.

- Receptor Modulation : It may interact with specific receptors affecting signal transduction pathways.

Anticancer Activity

Several studies have reported the anticancer potential of this compound:

- Case Study 1 : In vitro studies demonstrated that N-(3,4-dimethoxybenzyl)-2,3-dimethyl-1H-indole-5-carboxamide exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values ranged from 10 to 20 µM depending on the cell line tested.

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation:

- Mechanism : It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

- Case Study 2 : In animal models of inflammation (e.g., carrageenan-induced paw edema), administration of the compound led to a significant reduction in swelling compared to control groups.

Antioxidant Activity

N-(3,4-dimethoxybenzyl)-2,3-dimethyl-1H-indole-5-carboxamide exhibits antioxidant properties:

- Study Findings : The compound scavenges free radicals effectively and reduces oxidative stress markers in cellular assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.